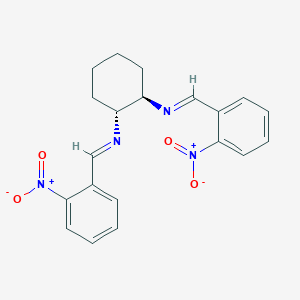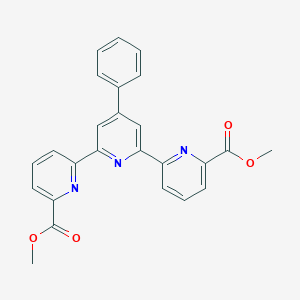![molecular formula C15H24N2O4S B288146 4-ethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B288146.png)
4-ethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is commonly referred to as EMEBS and is used in scientific research to study its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of EMEBS involves its inhibition of carbonic anhydrase II. Carbonic anhydrase II is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. This enzyme plays a crucial role in various physiological processes, including acid-base balance, respiration, and renal function. EMEBS binds to the active site of carbonic anhydrase II, inhibiting its activity and leading to a decrease in bicarbonate production.
Biochemical and Physiological Effects:
The biochemical and physiological effects of EMEBS are primarily related to its inhibition of carbonic anhydrase II. This inhibition leads to a decrease in bicarbonate production, which can affect various physiological processes. For example, EMEBS has been shown to decrease the production of cerebrospinal fluid, making it a potential treatment for conditions such as hydrocephalus. Additionally, EMEBS has been shown to have anti-inflammatory and anti-tumor effects, which may be related to its inhibition of carbonic anhydrase II.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using EMEBS in lab experiments is its specificity for carbonic anhydrase II. This specificity allows researchers to study the effects of sulfonamides on this enzyme without affecting other carbonic anhydrase isoforms. Additionally, EMEBS is relatively easy to synthesize and purify, making it a cost-effective tool for studying the mechanism of action of sulfonamides. However, one limitation of using EMEBS is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on EMEBS. One potential direction is to study its effects on other carbonic anhydrase isoforms, as well as its potential interactions with other enzymes and proteins. Additionally, further research is needed to determine the optimal dosage and administration of EMEBS for various applications. Finally, EMEBS may have potential as a therapeutic agent for various diseases and conditions, and further research is needed to explore its clinical applications.
Synthesemethoden
EMEBS can be synthesized using various methods. One of the most common methods involves the reaction of 4-ethoxy-3-methylbenzenesulfonyl chloride with 2-(4-morpholinyl)ethylamine in the presence of a base such as triethylamine. The reaction yields EMEBS as a white solid, which can be purified using various techniques such as recrystallization, column chromatography, or HPLC.
Wissenschaftliche Forschungsanwendungen
EMEBS is widely used in scientific research to study its mechanism of action and biochemical and physiological effects. It is particularly useful in studying the role of sulfonamides in inhibiting carbonic anhydrase enzymes. EMEBS has been shown to inhibit carbonic anhydrase II in vitro and in vivo, making it a useful tool for studying the physiological and pathological roles of this enzyme. Additionally, EMEBS has been used in studies on the effects of sulfonamides on the central nervous system, cardiovascular system, and renal system.
Eigenschaften
Produktname |
4-ethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide |
|---|---|
Molekularformel |
C15H24N2O4S |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
4-ethoxy-3-methyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H24N2O4S/c1-3-21-15-5-4-14(12-13(15)2)22(18,19)16-6-7-17-8-10-20-11-9-17/h4-5,12,16H,3,6-11H2,1-2H3 |
InChI-Schlüssel |
FBXSASZDVUTWBD-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCOCC2)C |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCOCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(1,3-benzodioxol-5-yl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288064.png)
![3-[2-(4-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288065.png)
![(6Z)-6-[1-[[(1R,2R)-2-[[(1Z)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino]cyclohexyl]amino]ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B288066.png)

![3-[2-(2-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288070.png)
![3-[2-(2-bromophenyl)vinyl]-1-phenylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288071.png)
![4-Isopropyl-2-tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl-4,5-dihydro-1,3-oxazole](/img/structure/B288074.png)
![N-[(1R)-2-hydroxy-1-phenylethyl]tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaene-5-carboxamide](/img/structure/B288075.png)

![2-({5-Methyl-2-[(methylamino)sulfonyl]phenyl}sulfanyl)benzoic acid](/img/structure/B288079.png)



